![molecular formula C9H8N2O3 B14594469 N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine CAS No. 61631-74-1](/img/structure/B14594469.png)
N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine is an organic compound characterized by the presence of a nitrophenyl group attached to a prop-2-en-1-ylidene moiety, which is further linked to a hydroxylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine typically involves the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product via a condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the nitrophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The nitrophenyl group is particularly important for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-nitrophenyl)hydroxylamine
- (E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- Phenoxy acetamide derivatives
Uniqueness
N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to similar compounds
Propriétés
Numéro CAS |
61631-74-1 |
|---|---|
Formule moléculaire |
C9H8N2O3 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
N-[3-(3-nitrophenyl)prop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C9H8N2O3/c12-10-6-2-4-8-3-1-5-9(7-8)11(13)14/h1-7,12H |
Clé InChI |
GGYJGQZQWNDAQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


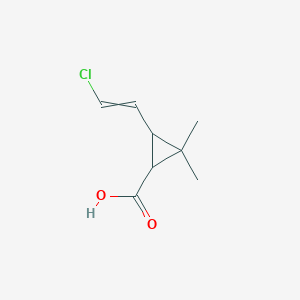
![3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile](/img/structure/B14594391.png)
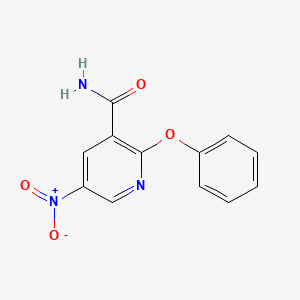

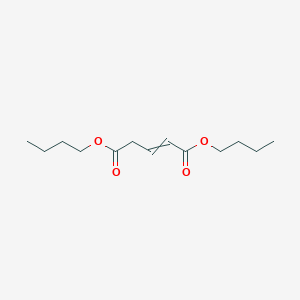
![(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol](/img/structure/B14594412.png)
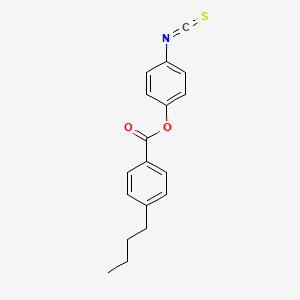
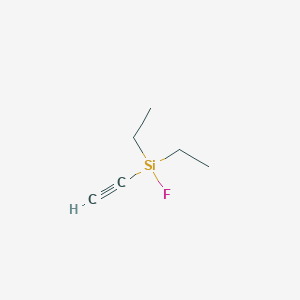
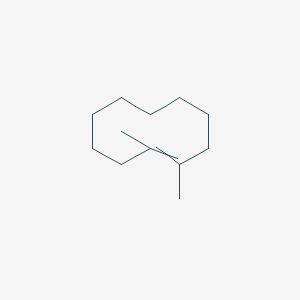
![N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine](/img/structure/B14594427.png)
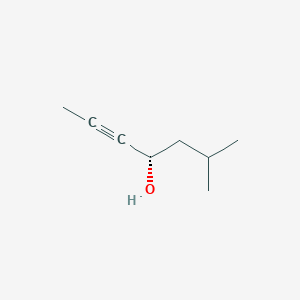

![7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B14594479.png)

